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Compound of Interest

(S)-3-Dimethylaminopyrrolidine
dihydrochloride

Cat. No.: B588060

Compound Name:

CAS Number: 144043-20-9

This technical guide provides a comprehensive overview of (S)-3-Dimethylaminopyrrolidine
dihydrochloride, a chiral intermediate pivotal in the synthesis of contemporary
pharmaceuticals. This document is intended for researchers, scientists, and professionals in
the field of drug development and fine chemical synthesis.

Chemical Identity and Physical Properties

(S)-3-Dimethylaminopyrrolidine dihydrochloride is the hydrochloride salt of the chiral amine
(S)-3-Dimethylaminopyrrolidine. The presence of a chiral center makes it a valuable building
block for stereospecific synthesis.

Table 1: Physicochemical Properties
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Property Value Reference
CAS Number 144043-20-9 N/A
Molecular Formula CeH16CI2N2 N/A
Molecular Weight 187.11 g/mol N/A
Appearance White to off-white solid N/A
Melting Point 194-197 °C N/A
Solubility Soluble in water N/A

Table 2: Properties of the Free Base ((S)-(-)-3-(Dimethylamino)pyrrolidine, CAS: 132883-44-4)

Property Value

Molecular Formula CeH14N:2

Molecular Weight 114.19 g/mol

Appearance Colorless to light yellow liquid
Boiling Point 160 °C/760 mmHg (lit.)
Density 0.899 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.4650 (lit.)

Optical Activity (Ja]/D) -14+2°, ¢ =1 in ethanol
Flash Point 125 °F

Storage Temperature 2-8°C

Synthesis and Manufacturing

A detailed experimental protocol for the synthesis of (S)-3-Dimethylaminopyrrolidine
dihydrochloride is not widely published in peer-reviewed journals. However, based on the
synthesis of structurally similar compounds, such as (S)-3-aminopyrrolidine dihydrochloride, a
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plausible synthetic route can be proposed. This multi-step synthesis typically starts from a

readily available chiral precursor like L-proline or a derivative thereof.

Proposed Experimental Protocol for Synthesis

This protocol is a representative example and may require optimization.

Step 1: Synthesis of (S)-1-Boc-3-hydroxypyrrolidine from L-Proline

To a solution of L-proline in a suitable solvent (e.g., a mixture of dioxane and water), add
sodium borohydride (NaBHa4) portion-wise at 0°C.

After the addition is complete, allow the reaction to warm to room temperature and stir for 24
hours.

Quench the reaction by the slow addition of acetone, followed by acidification with
hydrochloric acid (HCI).

Concentrate the mixture under reduced pressure. To the resulting residue, add a solution of
di-tert-butyl dicarbonate (Bocz20) in a suitable solvent like dichloromethane (DCM) and a
base (e.qg., triethylamine).

Stir the mixture at room temperature for 12 hours.

Perform a standard aqueous workup and purify the crude product by column
chromatography to yield (S)-1-Boc-3-hydroxypyrrolidine.

Step 2: Mesylation of the Hydroxyl Group

Dissolve (S)-1-Boc-3-hydroxypyrrolidine in anhydrous DCM and cool to 0°C.
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride (MsCI).
Stir the reaction at 0°C for 2 hours.

Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
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» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain (S)-1-Boc-3-(methylsulfonyloxy)pyrrolidine.

Step 3: Nucleophilic Substitution with Dimethylamine

o Dissolve the mesylated intermediate in a suitable solvent such as tetrahydrofuran (THF).

e Add an excess of a solution of dimethylamine in THF or ethanol.

o Heat the mixture in a sealed vessel at a suitable temperature (e.g., 70-80°C) for 12-24 hours.
e Cool the reaction mixture and concentrate under reduced pressure.

o Purify the residue by column chromatography to yield (S)-1-Boc-3-
(dimethylamino)pyrrolidine.

Step 4: Deprotection and Salt Formation

o Dissolve the Boc-protected amine in a suitable solvent like methanol or dioxane.
e Add a solution of hydrochloric acid in the same solvent.

 Stir the mixture at room temperature for 4-6 hours.

» Concentrate the reaction mixture under reduced pressure.

e The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether)
to yield pure (S)-3-Dimethylaminopyrrolidine dihydrochloride.

Synthetic Pathway
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Caption: Proposed synthetic workflow for (S)-3-Dimethylaminopyrrolidine dihydrochloride.

Applications in Drug Development

(S)-3-Dimethylaminopyrrolidine dihydrochloride is a valuable chiral building block in the
synthesis of various pharmaceutical agents. Its rigid pyrrolidine scaffold and the presence of a
basic dimethylamino group can impart desirable pharmacokinetic and pharmacodynamic
properties to the final drug molecule. This intermediate is particularly noted for its use in
developing treatments for neurological disorders and cancer.[1]

Case Study: Bafutinib (a Lyn/Bcr-Abl Inhibitor)

A significant application of (S)-3-Dimethylaminopyrrolidine is in the synthesis of Bafutinib, a
dual Bcr-Abl and Lyn kinase inhibitor. Bafutinib has been investigated for the treatment of
chronic myeloid leukemia (CML), particularly in cases resistant to other tyrosine kinase
inhibitors like imatinib. The (S)-3-dimethylaminopyrrolidine moiety in Bafutinib plays a crucial
role in its binding to the target kinases.

Mechanism of Action and Signaling Pathway

In many forms of CML, the fusion protein Bcr-Abl exhibits constitutively active tyrosine kinase
activity, leading to uncontrolled cell proliferation and inhibition of apoptosis. Bafutinib inhibits
this aberrant kinase activity. Furthermore, it targets Lyn, a Src family kinase that can be
involved in Ber-Abl-independent resistance mechanisms.

The binding of Bafutinib to the ATP-binding site of Bcr-Abl and Lyn kinases blocks their ability
to phosphorylate downstream substrates. This inhibition disrupts the signaling cascades that
promote cancer cell growth and survival.
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Bafutinib Mechanism of Action
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Caption: Signaling pathway inhibited by Bafutinib.

Spectral Data

Detailed experimental spectral data for (S)-3-Dimethylaminopyrrolidine dihydrochloride is
not readily available in public spectral databases. The following tables provide predicted
chemical shifts and expected characteristics based on the analysis of structurally similar
compounds.
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Disclaimer: The following spectral data is predicted or based on analogous compounds and
should be used for reference purposes only. Experimental verification is required for definitive
structural elucidation.

Table 3: Predicted *H NMR Spectral Data (D20, 400 MHz)

Chemical Shift (ppm) Multiplicity Assighment
~30.32 " Pyrrolidine CHz adjacent to
NH2*
~22-24 m Pyrrolidine CH2 beta to NH2+
~35-37 m Pyrrolidine CH
~2.9 s N(CHs)2
Table 4: Predicted 13C NMR Spectral Data (D20, 100 MHz)
Chemical Shift (ppm) Assighment
~ 60 - 65 Pyrrolidine CH
~45-50 Pyrrolidine CH2 adjacent to NH2*
~30-35 Pyrrolidine CHz beta to NH2*
~40-45 N(CHs)2
Table 5: Expected FTIR Spectral Data (KBr Pellet)
Wavenumber (cm~?) Functional Group
2800 - 3000 C-H stretching (aliphatic)
2400 - 2700 N-H stretching (secondary amine salt)
1450 - 1480 C-H bending
1000 - 1250 C-N stretching
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Mass Spectrometry: The expected mass spectrum would show the molecular ion of the free
base (CeH14N2) at m/z = 114.12. Fragmentation patterns would likely involve the loss of methyl
groups and cleavage of the pyrrolidine ring.

Safety and Handling

(S)-3-Dimethylaminopyrrolidine dihydrochloride should be handled in a well-ventilated area
by trained personnel. Appropriate personal protective equipment (PPE), including gloves,
safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the
Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(S)-3-Dimethylaminopyrrolidine dihydrochloride is a key chiral intermediate with significant
applications in the pharmaceutical industry, most notably in the synthesis of targeted cancer
therapies like Bafutinib. Its stereochemistry and functional groups make it a valuable
component for creating complex and effective drug molecules. Further research into its
applications is likely to uncover new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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